Lipophilicity Differential vs. Mono-Substituted Analogs
The target compound exhibits a calculated XLogP3 of 3, whereas the closest mono-substituted analog 3-(difluoromethoxy)benzoic acid (CAS 4837-19-8) has a reported logP of 1.98620 . This represents an approximate 51% higher calculated lipophilicity for the target compound . The enhanced lipophilicity derives from the combined contributions of the difluoromethoxy group and the ethoxy substituent, which together increase hydrophobic surface area and reduce aqueous solubility relative to mono-alkoxy benzoic acids .
| Evidence Dimension | Lipophilicity (Calculated logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 3-(difluoromethoxy)benzoic acid (CAS 4837-19-8): logP = 1.98620 |
| Quantified Difference | Δ logP ≈ +1.01 (approximately 51% higher lipophilicity) |
| Conditions | Computational prediction values reported in vendor technical datasheets; XLogP3 from BOC Sciences product page ; logP from BOC Sciences product page |
Why This Matters
Higher logP directly influences membrane permeability, protein binding, and in vivo distribution—critical parameters for selecting building blocks in medicinal chemistry campaigns targeting intracellular or CNS-penetrant compounds.
